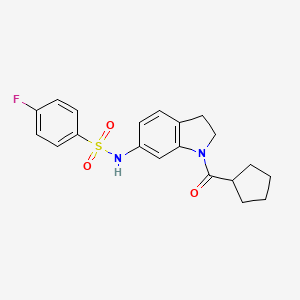

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a synthetic small molecule featuring a bicyclic indoline scaffold substituted at the 1-position with a cyclopentanecarbonyl group and at the 6-position with a 4-fluorobenzenesulfonamide moiety. The 4-fluorobenzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with target binding affinity and metabolic stability. Structural studies of such compounds frequently employ crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-6-9-18(10-7-16)27(25,26)22-17-8-5-14-11-12-23(19(14)13-17)20(24)15-3-1-2-4-15/h5-10,13,15,22H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCPKTBCEODDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using hydrogenation or other reducing agents.

Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the indoline core with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

Sulfonamide Formation: The final step is the sulfonation of the intermediate product with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Indole derivatives with various oxidation states.

Reduction: Alcohol derivatives of the original compound.

Substitution: New sulfonamide derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has several applications across different scientific disciplines:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For instance, the sulfonamide group can form hydrogen bonds with amino acid residues, while the fluorine atom can participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide, we compare it with structurally related compounds from recent literature and patents. Key differences in substituents, core scaffolds, and biological activities are highlighted below.

Structural and Functional Group Analysis

Key Observations

Core Scaffold Differences: The target compound’s indoline core contrasts with the indolinone (2-oxoindoline) scaffolds in and the fused heterocyclic systems in . Indolinones, being oxidized derivatives, may exhibit altered electronic properties and hydrogen-bonding capacity compared to indoline . The cyclopentyl-heterocycle core in ’s patent compound suggests a focus on conformational restriction to enhance target selectivity .

Substituent Effects :

- The 4-fluorobenzenesulfonamide group in the target compound is structurally analogous to the 3-chloro-4-fluorobenzenesulfonamide in . The para-fluoro substitution is a common strategy to modulate electron density and improve metabolic stability.

- In , the 4-nitrobenzyl substituent (compound 53) correlates with a higher activity value (5.928 vs. 5.503 for 4-fluorobenzyl), suggesting electron-withdrawing groups may enhance target engagement .

Biological Activity Trends: While direct activity data for the target compound are unavailable, substituent-driven trends in analogs suggest that lipophilic groups (e.g., cyclopentanecarbonyl) may improve bioavailability, whereas polar heterocycles (e.g., quinolinyl in ) could influence solubility and binding kinetics .

Hypothetical Structure-Activity Relationship (SAR)

- Electron Effects : The 4-fluoro substituent on the benzenesulfonamide may stabilize aromatic π-stacking interactions in target binding pockets, a feature shared with the 3-chloro-4-fluoro analog in .

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, including its cytotoxicity, antiviral properties, and mechanisms of action based on available research findings.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a compound to cause cell death. The cytotoxic effects of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide were evaluated using various human cell lines, including cancerous and non-cancerous cells. The results are summarized in Table 1.

| Cell Line | CC50 (µM) | Remarks |

|---|---|---|

| HeLa | < 20 | High cytotoxicity |

| LLC-MK2 | < 80 | Moderate cytotoxicity |

| MRC-5 | > 400 | Low cytotoxicity |

| A549 | Not tested | Not available |

| HepG2 | Not tested | Not available |

The compound demonstrated significant cytotoxic effects, particularly against HeLa cells, with a CC50 value of less than 20 µM, indicating strong potential as an anticancer agent. In contrast, it exhibited low toxicity against normal fibroblast cells (MRC-5) with a CC50 greater than 400 µM, suggesting a degree of selectivity towards cancerous cells .

Antiviral Activity

Antiviral activity was assessed through screening against several viruses, including Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5). However, the compound did not show significant antiviral effects at non-toxic concentrations. All tested compounds fell below the threshold for effective antiviral activity, indicating that while the compound may have cytotoxic properties, it lacks efficacy against viral pathogens .

The mechanisms underlying the biological activity of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide are still being elucidated. Preliminary studies suggest that the fluorine atom in the structure plays a crucial role in modulating molecular properties such as potency and pharmacokinetics. Fluorinated compounds are known to enhance the lipophilicity and metabolic stability of drugs, which can contribute to their overall effectiveness in biological systems .

Case Study 1: Indolin Derivatives

In a study focusing on indolin derivatives similar to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide, researchers found that modifications in the indole structure significantly influenced cytotoxicity against various cancer cell lines. Compounds with halogen substitutions often exhibited enhanced activity due to increased interactions with cellular targets .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the incorporation of cyclopentanecarbonyl groups into indole frameworks could potentially improve anticancer properties. The study noted that specific structural modifications led to varying degrees of cytotoxicity across different cell lines, reinforcing the importance of chemical structure in therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.